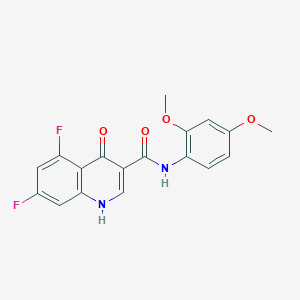

N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

Beschreibung

N-(2,4-Dimethoxyphenyl)-5,7-difluor-4-hydroxychinolin-3-carboxamid ist eine synthetische organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Chinolinkern auf, der mit Methoxy-, Fluor- und Hydroxygruppen substituiert ist, was zu ihren besonderen chemischen Eigenschaften und biologischen Aktivitäten beiträgt.

Eigenschaften

Molekularformel |

C18H14F2N2O4 |

|---|---|

Molekulargewicht |

360.3 g/mol |

IUPAC-Name |

N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H14F2N2O4/c1-25-10-3-4-13(15(7-10)26-2)22-18(24)11-8-21-14-6-9(19)5-12(20)16(14)17(11)23/h3-8H,1-2H3,(H,21,23)(H,22,24) |

InChI-Schlüssel |

KIKGPHXTIBDBKX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,4-Dimethoxyphenyl)-5,7-difluor-4-hydroxychinolin-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, bei der Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel kondensiert wird.

Einführung von Fluorgruppen:

Hydroxylierung: Die Hydroxygruppe in der 4-Position kann durch selektive Hydroxylierung unter Verwendung von Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) eingeführt werden.

Carboxamid-Bildung: Die Carboxamidgruppe kann durch Umsetzen des Chinolinderivats mit 2,4-Dimethoxyanilin in Gegenwart von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) gebildet werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und Ausbeuten sowie die Implementierung von Prinzipien der grünen Chemie, um Abfall und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine antimikrobiellen Eigenschaften, insbesondere gegen grampositive Bakterien.

Wirkmechanismus

Der Wirkmechanismus von N-(2,4-Dimethoxyphenyl)-5,7-difluor-4-hydroxychinolin-3-carboxamid beinhaltet seine Wechselwirkung mit der bakteriellen RNA-Polymerase. Die Verbindung bindet an die Switch-Region des Enzyms, hemmt dessen Aktivität und verhindert so die bakterielle RNA-Synthese. Dieser Mechanismus ähnelt dem der Rifamycine, zielt jedoch auf eine andere Bindungsstelle ab, wodurch er gegen Rifamycin-resistente Bakterien wirksam ist.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.

Medicine: Explored for its potential as an antibacterial agent targeting bacterial RNA polymerase.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis . This mechanism is similar to that of rifamycins but targets a different binding site, making it effective against rifamycin-resistant bacteria.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rifamycine: Eine Klasse von Antibiotika, die ebenfalls die bakterielle RNA-Polymerase hemmen, aber an eine andere Stelle binden.

Fluorchinolone: Antibiotika, die die bakterielle DNA-Gyrase und Topoisomerase IV angreifen.

Einzigartigkeit

N-(2,4-Dimethoxyphenyl)-5,7-difluor-4-hydroxychinolin-3-carboxamid ist aufgrund seiner spezifischen Bindungsstelle an der bakteriellen RNA-Polymerase einzigartig, die im Vergleich zu anderen Antibiotika einen alternativen Wirkmechanismus bietet. Dies macht es zu einem vielversprechenden Kandidaten zur Überwindung von Antibiotikaresistenz.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.